4-(2-Bromo-5-chlorophenyl)piperidine
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Overview
Description
4-(2-Bromo-5-chlorophenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-bromo-5-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-chlorophenyl)piperidine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromo-5-chlorophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperidines, while oxidation and reduction reactions can produce piperidones or reduced piperidines .
Scientific Research Applications
4-(2-Bromo-5-chlorophenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-(2-Chlorophenyl)piperidine: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
4-(2-Bromophenyl)piperidine: Similar structure but lacks the chlorine atom, affecting its chemical properties and applications.
4-(2-Bromo-5-methylphenyl)piperidine: Substituted with a methyl group instead of chlorine, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C11H13BrClN |
---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
4-(2-bromo-5-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
UPEUHVOWXSQNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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